molecular formula C17H15N3O B2900527 N',N'-diphenyl-1H-pyrrole-2-carbohydrazide CAS No. 1259162-41-8

N',N'-diphenyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B2900527
CAS No.: 1259162-41-8
M. Wt: 277.327
InChI Key: CEWWRBJGZUUDAE-UHFFFAOYSA-N
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Description

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.33 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with diphenyl and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide typically involves the reaction of 1H-pyrrole-2-carboxylic acid with diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2-carboxylic acid, 2,2-diphenylhydrazide
  • N’,N’-diphenylhydrazine derivatives

Uniqueness

N’,N’-diphenyl-1H-pyrrole-2-carbohydrazide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C17_{17}H15_{15}N3_3O and features a pyrrole ring substituted with two phenyl groups and a carbohydrazide moiety. This unique structure contributes to its potential pharmacological properties.

Antioxidant Activity

Research indicates that pyrrole derivatives, including this compound, exhibit notable antioxidant activity. A study evaluated various pyrrole derivatives against neurotoxic effects induced by 6-hydroxydopamine (6-OHDA), demonstrating that these compounds can inhibit apoptosis by controlling lipid peroxidation processes. The results suggest that these derivatives may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Parkinson's disease .

Table 1: Antioxidant Activity Assay Results

CompoundIC50 (µM)Mechanism of Action
This compound12Inhibition of lipid peroxidation
Compound A10COX-2/PGE2 pathway suppression
Compound B15Non-specific antioxidant activity

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin. For instance, in vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Evaluation

MicroorganismMinimum Inhibitory Concentration (MIC)Comparison Drug
Staphylococcus aureus8 µg/mLCiprofloxacin
Escherichia coli16 µg/mLCefaclor
Pseudomonas aeruginosa32 µg/mLNorfloxacin

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. The compound demonstrated the ability to inhibit the cyclooxygenase (COX) enzyme pathways, which are crucial in the inflammatory response. In particular, studies have shown that it can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), indicating its potential as an anti-inflammatory agent .

Case Study: In Vivo Evaluation of Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema formation compared to control groups. This suggests that the compound may be effective in managing inflammatory conditions.

Properties

IUPAC Name

N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(16-12-7-13-18-16)19-20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWWRBJGZUUDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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